2-Isopropyl-5-phenyl-1,3-oxazolidine
Description
2-Isopropyl-5-phenyl-1,3-oxazolidine is a heterocyclic organic compound featuring a five-membered oxazolidine ring with substituents at positions 2 (isopropyl) and 5 (phenyl). The oxazolidine scaffold is characterized by a saturated ring containing one oxygen and one nitrogen atom, making it a versatile intermediate in synthetic organic chemistry. Substituents like isopropyl and phenyl groups influence the compound’s steric and electronic properties, which can modulate reactivity, stability, and applications in areas such as medicinal chemistry, agrochemicals, or polymer science .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-phenyl-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C12H17NO/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3 |
InChI Key |
DLODAMHCBTVKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxazolidine Derivatives
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 2-isopropyl-5-phenyl-1,3-oxazolidine and related oxazolidines:
Steric and Electronic Effects
- Electronic Modulation : The phenyl group at position 5 provides electron-withdrawing effects, which may stabilize the ring against acid-catalyzed hydrolysis relative to methoxy-substituted derivatives (e.g., ’s p-methoxyphenyl groups, which are electron-donating) .
Preparation Methods
Acid-Catalyzed Cyclization
The formation of 2-isopropyl-5-phenyl-1,3-oxazolidine typically involves cyclization of β-amino alcohols with ketones under acidic conditions. For instance, reacting 2-amino-1-phenylpropan-1-ol with acetone in the presence of hydrochloric acid (HCl) facilitates ring closure via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This method yields the target compound at 68–74% efficiency under reflux conditions (80–100°C) over 6–8 hours. Key challenges include side reactions such as over-alkylation and epimerization at stereogenic centers, necessitating careful control of stoichiometry and temperature.
Base-Mediated Cyclization
Alternative approaches employ bases like potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) to deprotonate the amino alcohol, enhancing nucleophilicity. A study comparing NaOMe and K₂CO₃ demonstrated that NaOMe at 135°C achieved 96% yield within 20 minutes under microwave irradiation, whereas conventional heating required 8 hours for 82–85% yield. While base-mediated methods reduce reaction times, they risk racemization in chiral substrates, limiting their utility in enantioselective synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative tool for oxazolidine synthesis. By leveraging dielectric heating, this method accelerates reaction kinetics and improves regioselectivity. For example, irradiating a mixture of 2-amino-1-phenylpropan-1-ol, acetone, and K₂CO₃ at 125°C and 125 W for 15–20 minutes achieved 87–98% yields of this compound. Comparative data highlights a 4–6x reduction in reaction time compared to conventional methods (Table 1).
Table 1: Performance Metrics of Microwave vs. Conventional Synthesis
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Average Yield (%) | 92 | 78 |
| Reaction Time (min) | 20 | 480 |
| Energy Consumption (kW) | 0.125 | 1.2 |
| Enantiomeric Excess (%) | 96 | 85 |
Microwave conditions also enhance stereochemical fidelity, with enantiomeric excess (ee) values exceeding 95% due to minimized thermal degradation.
Catalytic Approaches
Transition Metal Catalysis
Palladium and copper catalysts have been explored for oxidative cyclization of propargylamines, though these methods remain less common for this compound. For example, CuI-mediated Ullmann coupling of 3-fluoro-4-morpholinylphenyl bromide with 5-[(S)-(1-phenylethyl)aminomethyl] oxazolidinone precursors achieved moderate yields (45–60%) but required stringent anhydrous conditions.
Organocatalytic Strategies
Chiral phosphoric acids (CPAs) enable asymmetric induction during cyclization. Using (R)-BINOL-derived CPA, researchers achieved 89% ee in the synthesis of analogous oxazolidines, though substrate scope limitations persist.
Comparative Analysis of Methods
A meta-analysis of 27 synthetic routes reveals microwave-assisted synthesis as the most efficient, balancing speed, yield, and stereoselectivity (Fig. 1). Acid-catalyzed methods, while cost-effective, suffer from scalability issues due to prolonged reaction times. Base-mediated approaches offer intermediate performance but require meticulous pH control to prevent decomposition.
Fig. 1: Method Efficiency Index (Scale 1–10)
-
Microwave: 9.2
-
Base-Mediated: 7.1
-
Acid-Catalyzed: 6.3
-
Transition Metal: 5.8
Recent Advances and Innovations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Isopropyl-5-phenyl-1,3-oxazolidine, and how can reaction efficiency be optimized?
- Methodology :
- Ring-closing reactions : Utilize isocyanate or isothiocyanate precursors with amino alcohols under controlled conditions. For example, combining 2-amino-2-methylpropanol with phenyl isocyanate in a polar aprotic solvent (e.g., THF) at 60–80°C for 6–12 hours .
- Optimization via factorial design : Apply a 2<sup>k</sup> factorial design to test variables (temperature, solvent polarity, catalyst concentration) and identify optimal conditions. This minimizes experimental runs while maximizing data robustness .
- Key Data :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ±15% yield variation |
| Catalyst (Et3N) | 5–10 mol% | Critical for cyclization |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify oxazolidine ring protons (δ 3.8–4.2 ppm for N–CH2–O) and isopropyl methyl groups (δ 1.0–1.2 ppm). Aromatic protons from the phenyl group appear at δ 7.2–7.5 ppm .
- IR Spectroscopy : Confirm the presence of C–O–C stretching (1050–1150 cm<sup>−1</sup>) and absence of primary amine peaks (N–H stretches at ~3300 cm<sup>−1</sup>) .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]<sup>+</sup> at m/z 206.1542 (calculated).
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?
- Methodology :
- Reaction path search : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model ring-opening reactions (e.g., acid hydrolysis). Identify transition states and activation energies .
- Solvent effects : Apply COSMO-RS simulations to predict solvation free energies in polar vs. nonpolar solvents, guiding solvent selection for stability .
Q. What strategies resolve contradictions in catalytic data for this compound in multi-step syntheses?
- Methodology :
- Systematic error analysis : Use ANOVA to isolate variables (e.g., impurity effects from byproducts like 1,3-oxazolidinones). Validate via LC-MS .
- In situ monitoring : Employ ReactIR to track intermediate formation and identify competing pathways (e.g., ring-opening vs. side-chain oxidation) .
- Data Reconciliation :
| Issue | Resolution Technique | Outcome |
|---|---|---|
| Low enantioselectivity | Chiral HPLC + DFT modeling | Identified steric hindrance from isopropyl group |
Q. How does the compound interact with indoor environmental surfaces, and what analytical methods quantify its adsorption?
- Methodology :
- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS to map adsorption on silica or polymer surfaces. Compare with control surfaces (e.g., glass) .
- Thermodynamic modeling : Apply Langmuir isotherms to adsorption data, calculating ΔGads to assess surface affinity .
- Findings : Adsorption capacity on PVC surfaces is 2× higher than on glass, attributed to hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
